

# An In-depth Technical Guide to Glycine, N-(ethoxycarbonyl)- (CAS: 4596-51-4)

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## Compound of Interest

Compound Name: Glycine, N-(ethoxycarbonyl)-

Cat. No.: B1266080

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological relevance of **Glycine, N-(ethoxycarbonyl)-**, also known as N-(Ethoxycarbonyl)glycine. This document is intended to serve as a valuable resource for professionals in research and drug development.

## Core Properties

**Glycine, N-(ethoxycarbonyl)-** is a derivative of the amino acid glycine, featuring an ethoxycarbonyl group attached to the nitrogen atom. This modification alters its chemical properties and makes it a useful building block in organic synthesis.

## Physicochemical and Spectral Data

The following tables summarize the key quantitative data for **Glycine, N-(ethoxycarbonyl)-**.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C5H9NO4
Molecular Weight	147.13 g/mol
CAS Number	4596-51-4
Appearance	White to off-white crystalline powder
Melting Point	85-88 °C
Boiling Point	275.9±23.0 °C (Predicted)
Density	1.259±0.06 g/cm3 (Predicted)
pKa	3.56±0.10 (Predicted)
LogP	0.2 (Predicted)

Table 2: Spectral Data Summary

Technique	Key Features
<sup>1</sup> H NMR	Expected signals for ethyl group (triplet and quartet), methylene group (singlet or doublet), and N-H proton.
<sup>13</sup> C NMR	Expected signals for carbonyl carbons, methylene carbon, and ethyl group carbons.
Infrared (IR)	Characteristic absorptions for N-H, C=O (ester and carboxylic acid), and C-O bonds.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Glycine, N-(ethoxycarbonyl)-** are crucial for its application in research.

## Synthesis of Santacruzamate A Analogues using N-(Ethoxycarbonyl)glycine

A key application of **Glycine, N-(ethoxycarbonyl)-** is in the synthesis of bioactive molecules. The following protocol is adapted from a procedure for the synthesis of oxygenated analogues of Santacruzamate A, a histone deacetylase (HDAC) inhibitor.<sup>[1]</sup>

### Materials:

- N-(Ethoxycarbonyl)glycine
- N-phenethyl acetoacetamide
- Boc-monoprotected ethylenediamine
- N-methylmorpholine (NMM)
- Ethyl chloroformate
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Trifluoroacetic acid (TFA)
- Aqueous sodium acetate (CH<sub>3</sub>COONa)

### Procedure:

- Formation of the Enaminoamide:
  - Condense N-phenethyl acetoacetamide with Boc-monoprotected ethylenediamine in CH<sub>2</sub>Cl<sub>2</sub> in the presence of Na<sub>2</sub>SO<sub>4</sub>.
  - Stir the reaction mixture at room temperature for 24 hours.
  - Filter and concentrate the solution to obtain the enaminoamide intermediate.

- Formation of the Mixed Carbonic Anhydride:
  - Dissolve N-(Ethoxycarbonyl)glycine (1 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (5 mL).
  - Add N-methylmorpholine (1 mmol, 0.11 mL) to the solution.
  - Cool the solution in an ice bath.
  - Add ethyl chloroformate (1 mmol, 0.1 mL) and stir the mixture for 5 minutes.
- Coupling Reaction:
  - To the mixed carbonic anhydride solution, add a solution of the enaminoamide (1 mmol) and DMAP (0.2 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (10 mL) in one portion.
  - Allow the reaction to warm to room temperature and stir for 1 hour.
- Boc-Deprotection and Final Product Formation:
  - Treat the resulting intermediate with TFA for 5 minutes at room temperature.
  - Neutralize with aqueous CH<sub>3</sub>COONa and stir for 2 hours at room temperature to yield the final product.

## General Analytical Protocols

While specific instrumental parameters may vary, the following outlines general procedures for the analysis of **Glycine, N-(ethoxycarbonyl)-**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Analysis: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in ppm relative to a standard (e.g., TMS).

Infrared (IR) Spectroscopy:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.
- **Analysis:** Record the IR spectrum using an FTIR spectrometer.

#### Mass Spectrometry (MS):

- **Sample Preparation:** Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
- **Analysis:** Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule. Analyze the resulting mass-to-charge ratio ( $m/z$ ) spectrum.

## Potential Biological Roles and Signaling

While "**Glycine, N-(ethoxycarbonyl)-**" itself is primarily a synthetic intermediate, the broader class of N-acyl amino acids (NAAs) has been recognized as endogenous signaling molecules.  
[\[2\]](#)[\[3\]](#)[\[4\]](#)

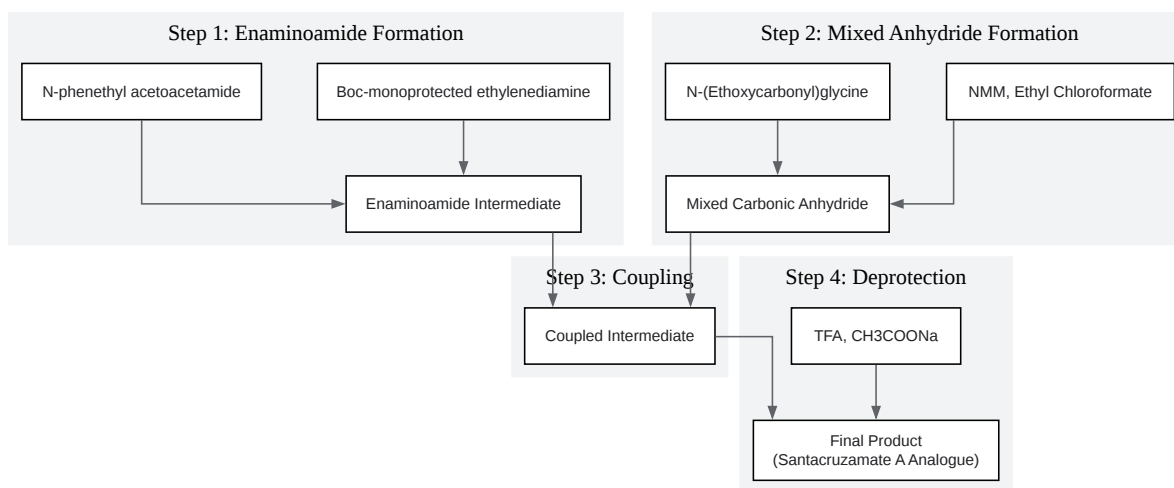
NAAs are involved in a variety of physiological processes and can modulate the activity of membrane proteins such as G-protein coupled receptors (GPCRs) and ion channels.[\[3\]](#)[\[4\]](#) The ethoxycarbonyl group, while not a long-chain fatty acid, modifies the polarity and reactivity of the glycine molecule, making it a useful tool in the design of bioactive compounds. In drug development, the ethoxycarbonyl group can serve as a protecting group or an activating group in synthetic reactions.[\[5\]](#)

The use of N-(ethoxycarbonyl)glycine in the synthesis of HDAC inhibitors like Santacruzamate A analogues highlights its role in creating molecules that target specific biological pathways.[\[1\]](#) HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a key strategy in cancer therapy.

## Visualizations

### Experimental Workflow: Synthesis of Santacruzamate A Analogue

The following diagram illustrates the key steps in the synthesis of a Santacruzamate A analogue using N-(ethoxycarbonyl)glycine.

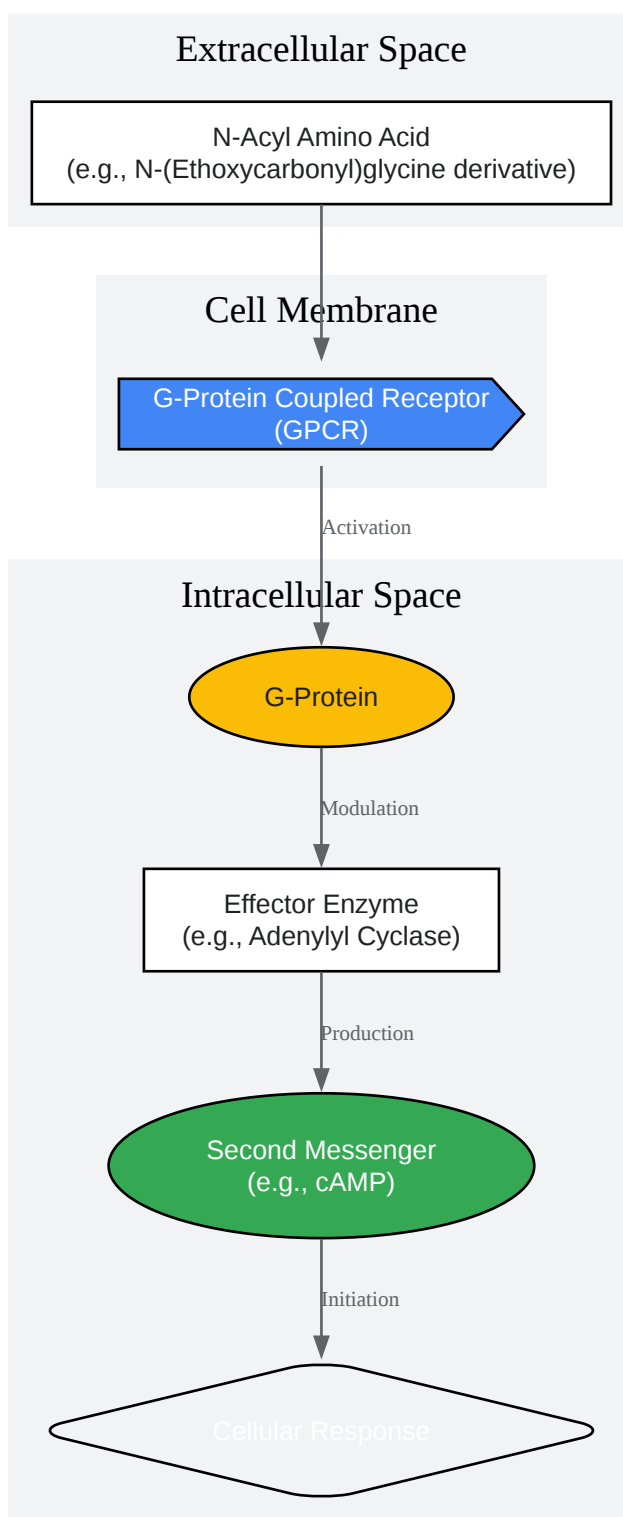


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Caption: Synthetic workflow for a Santacruzamate A analogue.

## Generalized N-Acyl Amino Acid Signaling Pathway

This diagram illustrates a generalized signaling pathway that N-acyl amino acids may be involved in, based on their known interactions with cell surface receptors.



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Caption: Generalized GPCR signaling pathway for N-acyl amino acids.

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